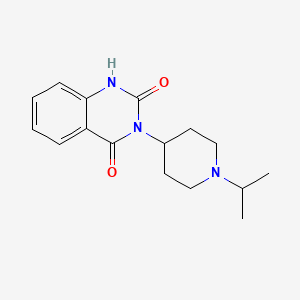
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide, also known as MPHP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties. MPHP is a psychoactive substance that has been found to exhibit stimulant effects, and it has been associated with a range of physiological and biochemical effects.
Wirkmechanismus
The exact mechanism of action of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is associated with the stimulant effects of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been associated with increased heart rate, blood pressure, and body temperature. It has also been found to have an impact on the dopaminergic system, which is involved in reward processing and addiction. 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been found to have a high potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit stimulant effects, which can be useful in investigating the dopaminergic system. However, 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has a high potential for abuse and addiction, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide. One area of research is investigating the potential use of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in the treatment of addiction. Another area of research is investigating the long-term effects of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide use on the dopaminergic system and other physiological systems. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide and its potential pharmacological properties.
Synthesemethoden
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 3-methoxyphenylacetonitrile with phenylmagnesium bromide, followed by reaction with pyrrolidine-1-carboxylic acid. Another method involves the reaction of 3-methoxybenzyl chloride with pyrrolidine-1-carboxamide in the presence of a base. These methods have been used to produce 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in both laboratory and industrial settings.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has been used in scientific research to investigate its potential pharmacological properties. It has been found to exhibit stimulant effects and has been associated with increased locomotor activity and hyperthermia in animal models. 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide has also been found to have an impact on the dopaminergic system, which is involved in reward processing and addiction. This has led to investigations into the potential use of 2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide in the treatment of addiction.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-5-7-14(13-16)17-11-6-12-20(17)18(21)19-15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZGLONHIMUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)
![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)
![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)
![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)
![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)
![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)


![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)



![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)
![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)